![B7690414 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid CAS No. 1643805-24-6](/img/no-structure.png)

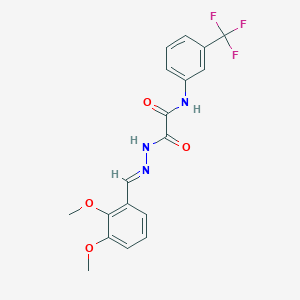

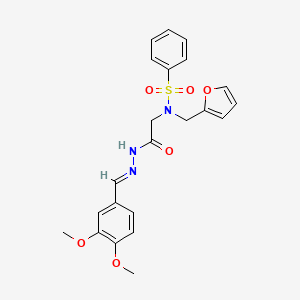

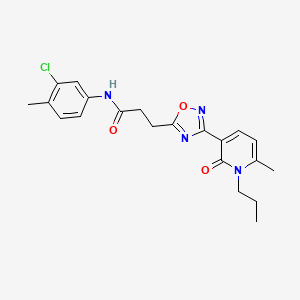

8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid, also known as ABX-1431, is a novel small molecule drug that has received significant attention for its potential therapeutic applications in various neurological and psychiatric disorders. ABX-1431 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. Inhibition of FAAH by ABX-1431 leads to increased levels of endocannabinoids, which can modulate various biological processes and have potential therapeutic effects.

Mécanisme D'action

8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid selectively inhibits FAAH, an enzyme that breaks down endocannabinoids in the brain. Endocannabinoids are lipid signaling molecules that modulate various biological processes, including pain, mood, and appetite. Inhibition of FAAH by 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid leads to increased levels of endocannabinoids, which can modulate these processes and have potential therapeutic effects.

Biochemical and physiological effects:

8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has been shown to have a range of biochemical and physiological effects. It increases levels of endocannabinoids in the brain, which can modulate various biological processes. 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has also been shown to reduce inflammation and oxidative stress, which can contribute to neurodegenerative diseases. Additionally, 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has several advantages for use in lab experiments. It is a highly selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various biological processes. 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has also been optimized for high yields and purity, which ensures its suitability for use in scientific research.

However, there are also limitations to the use of 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid in lab experiments. It has a relatively short half-life, which can make it difficult to achieve sustained inhibition of FAAH. Additionally, 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Orientations Futures

There are several potential future directions for research on 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Further preclinical and clinical studies are needed to fully understand the safety and efficacy of 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid in humans.

Another area of interest is the role of endocannabinoids in various biological processes. 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid can be a useful tool for studying the role of endocannabinoids in pain, mood, and appetite regulation, as well as in neurodegenerative diseases.

Finally, there is also interest in developing more potent and selective inhibitors of FAAH. These inhibitors could have even greater potential for therapeutic applications in various neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid is a complex process involving multiple steps. The synthesis starts with the preparation of the key intermediate, 4-(2-amino-5-benzyloxazolecarboxamido)methylphenol. This intermediate is then reacted with octanoyl chloride to obtain the final product, 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid. The synthesis of 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has been optimized for high yields and purity to ensure its suitability for use in scientific research.

Applications De Recherche Scientifique

8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of pain, anxiety, depression, and addiction. 8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid' involves the reaction of 4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenol with 8-bromooctanoic acid in the presence of a coupling agent and a base to form the desired product.", "Starting Materials": [ "4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenol", "8-bromooctanoic acid", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenol and a coupling agent in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir for a few minutes.", "Step 3: Add 8-bromooctanoic acid to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the crude product by column chromatography to obtain the desired compound '8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid'." ] } | |

Numéro CAS |

1643805-24-6 |

Clé InChI |

ITMGJVPDCGWSKD-UHFFFAOYNA-N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

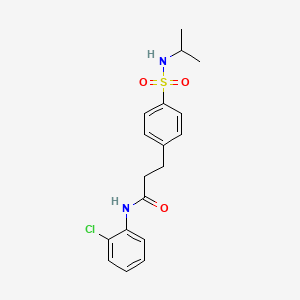

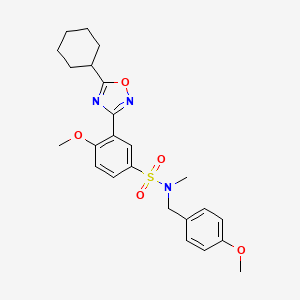

![2-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7690335.png)

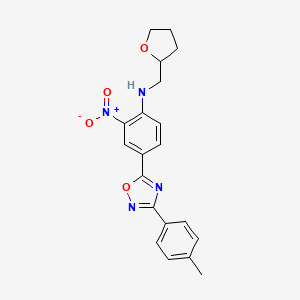

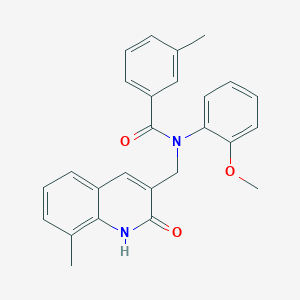

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7690346.png)

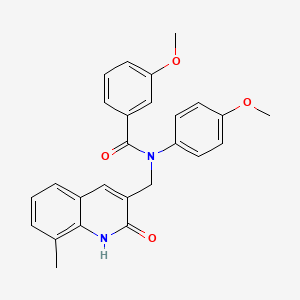

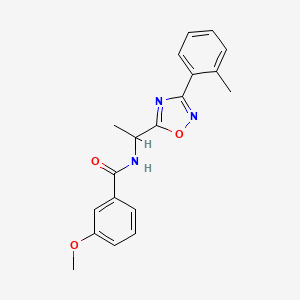

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7690376.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7690392.png)

![2-(4-chlorophenoxy)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7690397.png)